Bis(dihydrochelerythrinyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

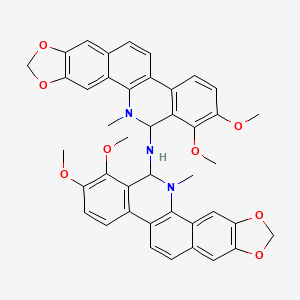

2D Structure

Properties

IUPAC Name |

N-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H37N3O8/c1-44-37-25(9-7-21-15-31-33(17-27(21)37)52-19-50-31)23-11-13-29(46-3)39(48-5)35(23)41(44)43-42-36-24(12-14-30(47-4)40(36)49-6)26-10-8-22-16-32-34(53-20-51-32)18-28(22)38(26)45(42)2/h7-18,41-43H,19-20H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEFMOJRNJPFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)NC6C7=C(C=CC(=C7OC)OC)C8=C(N6C)C9=CC1=C(C=C9C=C8)OCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H37N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Structure of Bis[6-(5,6-dihydrochelerythrinyl)]amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the natural benzophenanthridine alkaloid, dihydrochelerythrine. This guide provides a comprehensive overview of the structural elucidation of this complex molecule, consolidating available data and outlining the key experimental methodologies. The information presented is intended to serve as a technical resource for researchers engaged in the fields of natural product synthesis, medicinal chemistry, and drug development. The compound has garnered interest for its potential biological activities, including antibacterial properties, making a thorough understanding of its structure crucial for further investigation and development.

Compound Profile

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a molecule formed by the linkage of two 5,6-dihydrochelerythrine units through a central amine bridge. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄₂H₃₇N₃O₈ |

| Molecular Weight | 711.76 g/mol |

| CAS Number | 165393-48-6 |

| IUPAC Name | N-(1,2-dimethoxy-12-methyl-5,6-dihydro-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]phenanthridin-6-yl)-1,2-dimethoxy-12-methyl-5,6-dihydro-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]phenanthridin-6-amine |

| Synonyms | Bis(dihydrochelerythrinyl)amine |

Hypothetical Synthetic Pathway and Structure Elucidation

A potential pathway for the synthesis of this dimeric amine is detailed in the Chinese patent CN101428026A, which focuses on the application of such compounds as antibacterial agents. The synthesis likely involves the reaction of 5,6-dihydrochelerythrine with an ammonia source under conditions that favor nucleophilic substitution at the C6 position of the dihydrochelerythrine core.

Below is a generalized workflow for the synthesis and structural confirmation of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Caption: General workflow for the synthesis and structural elucidation of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, experimental protocols for the key analytical techniques that would be employed in the structural elucidation of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact mass and elemental composition of the molecule.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Method:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: The sample is ionized in positive ion mode.

-

Data Acquisition: Mass spectra are acquired over a mass range of m/z 100-1000.

-

Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined and used to calculate the elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed carbon-hydrogen framework and the connectivity of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Method:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: A standard proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of all proton signals.

-

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the chemical shifts of all carbon atoms.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Method:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether).

-

Anticipated Spectroscopic Data

Based on the proposed structure, the following table summarizes the expected key spectroscopic data.

| Technique | Expected Observations |

| HRMS (ESI-TOF) | [M+H]⁺ peak at m/z 712.2608, corresponding to the elemental formula C₄₂H₃₈N₃O₈⁺. |

| ¹H NMR | Aromatic proton signals in the range of δ 6.5-8.0 ppm. Methoxy group signals around δ 3.9-4.1 ppm. N-methyl group signals around δ 2.5-2.8 ppm. Signals for the dihydro portion of the molecule, including the C6 proton, would be expected in the aliphatic region. A signal for the N-H proton of the central amine bridge would also be anticipated. |

| ¹³C NMR | Aromatic carbon signals in the range of δ 100-150 ppm. Methoxy carbon signals around δ 55-60 ppm. N-methyl carbon signals around δ 40-45 ppm. Aliphatic carbon signals for the dihydro portion of the molecule. |

| FTIR | Absorption bands for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2800-3000 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), and C-O ether stretching (around 1000-1300 cm⁻¹). |

Potential Signaling Pathway Interaction

Given that Bis[6-(5,6-dihydrochelerythrinyl)]amine is a derivative of a known bioactive alkaloid, it is plausible that it interacts with cellular signaling pathways. The parent compound, chelerythrine, is a known inhibitor of Protein Kinase C (PKC). It is therefore hypothesized that the dimeric structure of Bis[6-(5,6-dihydrochelerythrinyl)]amine may also target protein kinases or other enzymes involved in cell signaling and proliferation, which could be the basis for its reported antibacterial activity.

Caption: Hypothesized mechanism of action via enzyme inhibition.

Conclusion

The structural elucidation of Bis[6-(5,6-dihydrochelerythrinyl)]amine requires a multi-faceted analytical approach, combining high-resolution mass spectrometry with a suite of NMR and FTIR spectroscopic techniques. While definitive experimental data from publicly accessible scientific literature remains elusive, the information presented in this guide, based on the known chemistry of related compounds and information from patent literature, provides a solid framework for any research endeavor focused on this intriguing molecule. Further investigation into its synthesis and biological activity is warranted to fully explore its therapeutic potential.

References

Unveiling the Biological Potential of Bis(dihydrochelerythrinyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dihydrochelerythrinyl)amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1] While specific biological activity data for this amine-linked dimer is limited in publicly available literature, its structural similarity to other dimeric benzophenanthridine alkaloids and its monomeric precursors, chelerythrine and dihydrochelerythrine, suggests significant potential as a cytotoxic and anticancer agent. This guide synthesizes the available data on closely related compounds to provide a comprehensive overview of the probable biological activities, mechanisms of action, and relevant experimental protocols to facilitate further research and development of this class of molecules.

Introduction

Benzophenanthridine alkaloids, isolated from various plant species, have long been recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potent anticancer activities. Dihydrochelerythrine, a reduced derivative of chelerythrine, serves as a key scaffold for the synthesis of novel therapeutic agents. The dimerization of such alkaloids is a promising strategy to enhance their biological efficacy, potentially through increased binding affinity to molecular targets or altered pharmacokinetic properties. This compound represents a novel synthetic compound within this class, warranting a thorough investigation of its biological potential.[1] This document serves as a technical resource, consolidating data on analogous compounds and providing detailed experimental methodologies to guide future studies.

Predicted Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is not yet widely published. However, based on the activities of its parent compounds and structurally similar dimers, a number of biological effects can be predicted.

Cytotoxic Activity

A structurally analogous compound, Bis-[6-(5,6-dihydrochelerythrinyl)]ether , has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. Given the minor structural difference between the ether and amine linkage, it is highly probable that this compound exhibits a similar cytotoxic profile.

Induction of Apoptosis

The monomeric precursor, chelerythrine, is a well-documented inducer of apoptosis. It has been shown to trigger programmed cell death through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.[2][3][4] Dihydrochelerythrine also induces apoptosis and necrosis in leukemia cells by causing the dissipation of the mitochondrial membrane potential. It is therefore anticipated that this compound will retain and possibly enhance these pro-apoptotic properties.

Cell Cycle Arrest

Chelerythrine has been observed to induce cell cycle arrest at the G2/M phase in human renal cell carcinoma cells. This disruption of the normal cell cycle progression is a key mechanism of action for many anticancer agents.

Inhibition of Topoisomerase IIα

Certain benzophenanthridine alkaloids have been identified as inhibitors of topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation. Inhibition of this enzyme leads to DNA double-strand breaks and the activation of cell cycle checkpoints, ultimately resulting in cell death. This represents another potential mechanism of action for this compound.

Quantitative Data

The following table summarizes the cytotoxic activity of the closely related compound, Bis-[6-(5,6-dihydrochelerythrinyl)]ether , against various human cancer cell lines. These values provide a benchmark for the expected potency of this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-8 | Human Ileocecal Adenocarcinoma | 1.6 |

| BEL-7402 | Human Hepatocellular Carcinoma | 2.1 |

| BGC-823 | Human Gastric Carcinoma | 0.1 |

| A2780 | Human Ovarian Carcinoma | 1.6 |

Data extracted from a review on the antitumor activity of natural benzophenanthridine alkaloids.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the PI fluorescence.

-

Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: Proposed signaling cascade for this compound-induced apoptosis and cell cycle arrest.

Experimental Workflow for Biological Evaluation

Caption: A streamlined workflow for the in vitro biological evaluation of this compound.

Conclusion

This compound holds considerable promise as a novel anticancer agent, predicated on the well-established biological activities of its monomeric precursors and structurally related dimeric compounds. The data presented in this guide, particularly the potent cytotoxicity of a close analog, strongly supports the rationale for its further investigation. The provided experimental protocols offer a robust framework for elucidating its precise mechanism of action, including its effects on apoptosis and cell cycle progression. Future studies should focus on confirming these predicted activities, exploring its efficacy in in vivo models, and understanding its structure-activity relationship to guide the development of this promising class of dimeric benzophenanthridine alkaloids.

References

- 1. Bis[6-(5,6-dihydrochelerythrinyl)]amine | 165393-48-6 | QGA39348 [biosynth.com]

- 2. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Enigmatic Dimer: A Technical Guide to Bis[6-(5,6-dihydrochelerythrinyl)]amine

An in-depth exploration of a novel synthetic alkaloid derivative, addressing its discovery, synthesis, and potential biological significance for researchers, scientists, and drug development professionals.

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine.[1] As a member of this potent class of bioactive molecules, it holds significant interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the available information on Bis[6-(5,6-dihydrochelerythrinyl)]amine, including its physicochemical properties, a detailed look at the synthesis of its precursor, a proposed synthetic route, and an exploration of its potential biological context.

Physicochemical Properties

A summary of the key physicochemical properties of Bis[6-(5,6-dihydrochelerythrinyl)]amine is presented in Table 1. This data has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 165393-48-6 | Multiple Suppliers |

| Molecular Formula | C₄₂H₃₇N₃O₈ | Multiple Suppliers |

| Molecular Weight | 711.76 g/mol | Multiple Suppliers |

| Appearance | Not Specified | - |

| Solubility | Not Specified | - |

| Purity | Varies by supplier | - |

Synthesis of Dihydrochelerythrine (Precursor)

The synthesis of the direct precursor, dihydrochelerythrine, is a critical first step. A viable synthetic route has been described in the scientific literature, providing a foundational experimental protocol.

Experimental Protocol: Synthesis of Dihydrochelerythrine

This protocol is adapted from established methods for the synthesis of dihydrochelerythrine and related benzophenanthridine alkaloids.

Materials:

-

Appropriate starting materials (e.g., substituted aminonaphthalenes and bromobenzylamines)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF, Toluene)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Coupling Reaction: A mixture of the substituted aminonaphthalene and bromobenzylamine is dissolved in a suitable solvent.

-

The palladium catalyst and base are added to the reaction mixture.

-

The reaction is heated under an inert atmosphere for a specified period, with progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure dihydrochelerythrine.

Characterization:

The structure and purity of the synthesized dihydrochelerythrine should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

Based on the structure of the target molecule, a plausible synthetic route from dihydrochelerythrine involves the formation of an amine linkage at the C6 position of two dihydrochelerythrine molecules. While the specific reagents and conditions for this transformation are not documented for this exact compound, a generalized protocol can be proposed based on known organic reactions.

Hypothetical Experimental Protocol

This is a proposed, hypothetical protocol and would require optimization.

Materials:

-

Dihydrochelerythrine

-

An activating agent for the C6 position (e.g., a mild oxidant or a reagent to form a leaving group)

-

Ammonia or an ammonia equivalent

-

Anhydrous solvent (e.g., THF, DCM)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Activation of Dihydrochelerythrine: Dihydrochelerythrine is dissolved in an anhydrous solvent. An activating agent is added to facilitate substitution at the C6 position. This could potentially involve the formation of an iminium intermediate.

-

Dimerization: To the activated dihydrochelerythrine, a source of ammonia is introduced to act as the linking amine. The reaction is stirred at a controlled temperature.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS to observe the formation of the dimeric product.

-

Quenching and Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude Bis[6-(5,6-dihydrochelerythrinyl)]amine is purified using column chromatography or preparative HPLC.

Characterization:

The final product should be thoroughly characterized using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and potentially X-ray crystallography to confirm the dimeric structure and the position of the amine linkage.

Biological Context and Potential Signaling Pathways

Bis[6-(5,6-dihydrochelerythrinyl)]amine belongs to the benzophenanthridine alkaloid family, which is known for a wide range of biological activities. The parent compound, chelerythrine, is a well-known inhibitor of Protein Kinase C (PKC) and exhibits antitumor, anti-inflammatory, and antimicrobial properties.

It is postulated that the dimeric nature of Bis[6-(5,6-dihydrochelerythrinyl)]amine may lead to novel pharmacological properties, potentially through enhanced binding affinity to target proteins or the ability to interact with multiple targets simultaneously.[1] The mode of action is likely linked to its ability to interact with biological macromolecules, which could disrupt or modify cellular functions.[1] This interaction may involve binding to specific receptors or enzymes, thereby altering signal transduction pathways.[1]

A generalized signaling pathway that could be modulated by benzophenanthridine alkaloids is the PKC signaling cascade, which is involved in various cellular processes like proliferation, differentiation, and apoptosis.

Caption: Potential inhibition of the PKC signaling pathway by Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and biological evaluation of Bis[6-(5,6-dihydrochelerythrinyl)]amine would follow a logical progression from chemical synthesis to biological testing.

Caption: A generalized workflow for the synthesis and evaluation of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Conclusion

Bis[6-(5,6-dihydrochelerythrinyl)]amine represents an intriguing synthetic derivative of a well-known bioactive natural product. While the primary literature detailing its discovery and synthesis is elusive, this guide provides a comprehensive overview based on available data and established chemical principles. The proposed synthetic route and the exploration of its potential biological context offer a valuable starting point for researchers interested in this and other dimeric benzophenanthridine alkaloids. Further investigation is warranted to fully elucidate the synthetic details, characterize its biological activity, and explore its therapeutic potential.

References

Bis[6-(5,6-dihydrochelerythrinyl)]amine in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine. This class of compounds has garnered significant interest in oncology due to the established anticancer properties of related monomers like chelerythrine and sanguinarine. These parent compounds are known to induce apoptosis, promote cell cycle arrest, and inhibit critical cellular processes in various cancer models. The dimeric structure of Bis[6-(5,6-dihydrochelerythrinyl)]amine presents a novel scaffold that may offer altered potency, selectivity, or pharmacokinetic properties compared to its monomeric counterparts. This document provides a comprehensive technical overview of the current state of research on this compound and its close analogues in the context of cancer therapy.

While specific research on the anticancer activity of Bis[6-(5,6-dihydrochelerythrinyl)]amine is limited in publicly available literature, this guide will leverage data from structurally similar dimeric benzophenanthridine alkaloids and the broader class of dihydrochelerythrine derivatives to provide a foundational understanding for researchers. The primary focus will be on cytotoxic activity, potential mechanisms of action, and detailed experimental protocols relevant to the study of this compound.

Quantitative Data on Dimeric Dihydrochelerythrine Analogues

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |

| Bis-[6-(5,6dihydrochelerythrinyl)] ether | HCT-8 | Colon Adenocarcinoma | 1.6 |

| BEL-7402 | Hepatocellular Carcinoma | 2.1 | |

| BGC-823 | Gastric Carcinoma | 0.1 | |

| A2780 | Ovarian Carcinoma | 1.6 |

Table 1: In vitro cytotoxicity (IC50) of Bis-[6-(5,6dihydrochelerythrinyl)] ether against various human cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of Bis[6-(5,6-dihydrochelerythrinyl)]amine's anticancer properties. These protocols are based on established methods for studying related benzophenanthridine alkaloids.

Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

A general synthetic approach for C(6)-substituted dihydrochelerythrine derivatives involves the functionalization of the dihydrochelerythrine scaffold. While a specific protocol for the amine dimer is not detailed in the literature, a plausible approach would involve a nucleophilic substitution reaction.

Hypothetical Synthesis Workflow:

In-depth Technical Guide: The Antimicrobial Potential of Bis[6-(5,6-dihydrochelerythrinyl)]amine and its Progenitor Alkaloids

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known antimicrobial properties of chelerythrine and dihydrochelerythrine, the parent compounds of Bis[6-(5,6-dihydrochelerythrinyl)]amine. Direct experimental data on the antimicrobial activity of Bis[6-(5,6-dihydrochelerythrinyl)]amine is scarce in publicly available scientific literature. The information presented herein on the parent alkaloids serves as a foundational guide to infer the potential antimicrobial profile of its dimeric derivative and to highlight areas for future research.

Executive Summary

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of dihydrochelerythrine, a benzophenanthridine alkaloid. While this specific compound is noted for its potential in pharmaceutical development, detailed studies on its antimicrobial efficacy are not widely published.[1] However, its constituent monomers, chelerythrine and dihydrochelerythrine, have demonstrated significant antimicrobial activities against a broad spectrum of pathogens. This guide synthesizes the current understanding of these parent compounds, providing a predictive framework for the potential of Bis[6-(5,6-dihydrochelerythrinyl)]amine as a novel antimicrobial agent. The primary mechanisms of action for these alkaloids involve the disruption of the bacterial cell wall and membrane integrity, inhibition of protein biosynthesis, and interference with key metabolic pathways.[2][3] This guide presents a collation of minimum inhibitory concentration (MIC) data, detailed experimental protocols for antimicrobial susceptibility testing, and a visualization of the proposed mechanisms of action.

Introduction to Bis[6-(5,6-dihydrochelerythrinyl)]amine and its Precursors

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic compound derived from dihydrochelerythrine.[1] Dihydrochelerythrine and its oxidized form, chelerythrine, are naturally occurring benzophenanthridine alkaloids found in plants such as Chelidonium majus (greater celandine) and Macleaya cordata.[4] These alkaloids have a long history in traditional medicine and have been investigated for a variety of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The dimerization of dihydrochelerythrine to form Bis[6-(5,6-dihydrochelerythrinyl)]amine presents an intriguing prospect for enhanced or novel bioactivity. Dimerization can influence pharmacokinetic and pharmacodynamic properties, potentially leading to increased potency, altered target specificity, or improved stability. This guide will explore the established antimicrobial profiles of chelerythrine and dihydrochelerythrine to build a case for the investigational priority of their dimeric derivative.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of chelerythrine and dihydrochelerythrine has been quantified against a range of bacterial and fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric. The following tables summarize the reported MIC values for these compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chelerythrine against Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 156 | |

| Methicillin-resistantS. aureus (MRSA) | - | 156 | |

| Extended-spectrum β-lactamaseS. aureus | - | 156 | |

| Streptococcus agalactiae | - | 256 | |

| Xanthomonas oryzae pv. oryzae | - | 1.25 | |

| Carbapenem-resistantSerratia marcescens | - | 125 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Dihydrochelerythrine and its Derivatives against Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Vancomycin-resistant Enterococcus (VRE) | - | >32 (for Dihydrochelerythrine) | |

| Vancomycin-resistant Enterococcus (VRE) | - | 16 (for 6-Methoxydihydrochelerythrine) |

Note: Data for dihydrochelerythrine is limited, with some studies indicating that derivatization, such as the addition of a methoxy group, enhances its antibacterial activity.

Mechanism of Antimicrobial Action

The antimicrobial effects of chelerythrine and its derivatives are multifaceted, involving several cellular targets. The primary mechanisms identified are:

-

Disruption of Cell Wall and Membrane Integrity: Chelerythrine has been shown to cause significant morphological changes in bacteria, including damage to the cell wall and membrane. This leads to the leakage of intracellular components, such as proteins and ions, ultimately resulting in cell death.

-

Inhibition of Protein Biosynthesis: Studies suggest that chelerythrine can inhibit protein biosynthesis in bacteria, further contributing to its antimicrobial effect.

-

Interference with Metabolic Pathways: Proteomic analyses have revealed that chelerythrine can disrupt key metabolic pathways in bacteria, particularly those related to energy production and amino acid metabolism.

-

Inhibition of Nucleic Acid Synthesis: These alkaloids can interfere with DNA function, which contributes to their broad biological activity.

-

Induction of Oxidative Stress: Chelerythrine may induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage and cell death.

The following diagram illustrates the proposed antimicrobial mechanisms of action for chelerythrine.

Experimental Protocols

The determination of antimicrobial activity for compounds like Bis[6-(5,6-dihydrochelerythrinyl)]amine and its parent alkaloids typically follows standardized methods. The broth microdilution method is a commonly used technique to determine the MIC.

Broth Microdilution Method for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is suitable for the screening of natural products.

1. Preparation of Materials:

-

Microorganism: A pure, overnight culture of the test bacterium or fungus.

-

Growth Medium: Mueller-Hinton Broth (MHB) for most bacteria, or other appropriate media such as Sabouraud Dextrose Broth for fungi.

-

Test Compound: A stock solution of Bis[6-(5,6-dihydrochelerythrinyl)]amine (or parent alkaloid) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory to the microorganism.

-

Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

-

Aseptically pick several colonies from an agar plate and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.

-

Add 100 µL of the prepared inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

4. Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can also be measured using a plate reader.

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

Future Directions and Conclusion

The available evidence strongly suggests that the parent alkaloids of Bis[6-(5,6-dihydrochelerythrinyl)]amine, chelerythrine and dihydrochelerythrine, are potent antimicrobial agents with multifaceted mechanisms of action. This provides a strong rationale for the investigation of Bis[6-(5,6-dihydrochelerythrinyl)]amine as a novel antimicrobial drug candidate.

Future research should prioritize the following:

-

Direct Antimicrobial Susceptibility Testing: The MIC of Bis[6-(5,6-dihydrochelerythrinyl)]amine should be determined against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the dimeric compound is crucial. This could involve studies on cell membrane permeabilization, protein and nucleic acid synthesis inhibition, and proteomic analyses.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae [frontiersin.org]

- 3. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis[6-(5,6-dihydrochelerythrinyl)]amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine.[1] Chelerythrine and its analogs have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of Bis[6-(5,6-dihydrochelerythrinyl)]amine and its related compounds, with a focus on their potential in drug discovery and development.

Chemical Profile of Bis[6-(5,6-dihydrochelerythrinyl)]amine

| Property | Value |

| IUPAC Name | N-(1,2-dimethoxy-12-methyl-13H-[1][2]benzodioxolo[5,6-c]phenanthridin-13-yl)-1,2-dimethoxy-12-methyl-13H-[1][2]benzodioxolo[5,6-c]phenanthridin-13-amine |

| CAS Number | 165393-48-6 |

| Molecular Formula | C42H37N3O8 |

| Molecular Weight | 711.8 g/mol |

Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine and Derivatives

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Experimental Protocol: General Synthesis of C-6 Substituted Chelerythrine Derivatives

The following is a generalized protocol based on the synthesis of similar chelerythrine derivatives, which could be adapted for the synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Materials:

-

Chelerythrine chloride

-

Sodium borohydride (NaBH4)

-

Ammonia or a suitable amine source

-

Anhydrous solvent (e.g., Methanol, Dichloromethane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Reduction of Chelerythrine: Chelerythrine chloride is dissolved in an anhydrous solvent such as methanol under an inert atmosphere. Sodium borohydride is added portion-wise at room temperature. The reaction is stirred for a specified time until the reduction to dihydrochelerythrine is complete, as monitored by Thin Layer Chromatography (TLC).

-

Formation of the Bis-amine: The resulting dihydrochelerythrine is then reacted with a suitable amine source. For the synthesis of the title compound, this would likely be ammonia or a protected amine equivalent. The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to favor the formation of the dimeric product.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure Bis[6-(5,6-dihydrochelerythrinyl)]amine.

-

Characterization: The structure of the final compound is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Quantitative Data

Specific quantitative biological data for Bis[6-(5,6-dihydrochelerythrinyl)]amine is not currently available in peer-reviewed literature. However, the biological activities of its parent compounds and other dimeric benzophenanthridine alkaloids provide valuable insights into its potential therapeutic applications. The following tables summarize the cytotoxic activities of related compounds against various cancer cell lines.

Table 1: Cytotoxicity of Monomeric Benzophenanthridine Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Chelerythrine | Jurkat Clone E6-1 | 0.53 | |

| Chelerythrine | THP-1 | 0.18 | |

| Sanguinarine | Jurkat Clone E6-1 | 1.30 | |

| Sanguinarine | THP-1 | 1.46 |

Table 2: Cytotoxicity of Dimeric Benzophenanthridine Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Corydal-saxicolin A | T24 (Bladder Cancer) | 13.26 | |

| Corydal-saxicolin B | T24 (Bladder Cancer) | 9.45 |

Note: The data presented is for comparative purposes and does not represent the activity of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of benzophenanthridine derivatives.

In Vitro Cytotoxicity Assay (MTT or CCK-8 Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., Jurkat, THP-1, MCF-7)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Compound to be tested (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent: After incubation, the MTT or CCK-8 reagent is added to each well, and the plates are incubated for a further 1-4 hours.

-

Measurement: For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader. For the CCK-8 assay, the absorbance is measured directly.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

The biological effects of chelerythrine and its derivatives are believed to be mediated through the modulation of various signaling pathways. While the specific pathways affected by Bis[6-(5,6-dihydrochelerythrinyl)]amine have not been elucidated, the known mechanisms of the parent compound provide a strong indication of its potential targets.

Protein Kinase C (PKC) / NF-κB Signaling Pathway

Chelerythrine is a known inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction that regulates cell growth, differentiation, and apoptosis. Inhibition of PKC can lead to the downregulation of the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

Caption: Postulated inhibition of the PKC/NF-κB pathway by Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Nrf2/ARE Signaling Pathway

Chelerythrine has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. Activation of this pathway can protect cells from oxidative stress but can also contribute to chemoresistance in cancer.

Caption: Postulated activation of the Nrf2/ARE pathway by Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Conclusion and Future Directions

Bis[6-(5,6-dihydrochelerythrinyl)]amine represents an intriguing synthetic derivative of a biologically active natural product. While direct experimental data on this specific compound is limited, the extensive research on its parent alkaloid, chelerythrine, and other dimeric analogs suggests its potential as a lead compound in drug discovery, particularly in the field of oncology. Future research should focus on the definitive synthesis and purification of Bis[6-(5,6-dihydrochelerythrinyl)]amine, followed by comprehensive in vitro and in vivo evaluation of its biological activities. Elucidation of its precise mechanism of action and its effects on key signaling pathways will be crucial for its further development as a potential therapeutic agent. The exploration of structure-activity relationships through the synthesis of additional analogs could also lead to the discovery of more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1] While the parent alkaloids have been investigated for a range of biological activities, including antimicrobial and anticancer properties, dimeric compounds often exhibit enhanced or novel pharmacological profiles.[2] This document provides a detailed, hypothetical protocol for the synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine, based on the known reactivity of dihydrochelerythrine and general principles of alkaloid dimerization. Additionally, it outlines a plausible biological signaling pathway that may be modulated by this compound, given the activities of related molecules.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and hypothetical characterization data for the synthesized Bis[6-(5,6-dihydrochelerythrinyl)]amine.

| Parameter | Value |

| Molecular Formula | C₄₂H₃₇N₃O₈ |

| Molecular Weight | 711.77 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Purity (Hypothetical) | >95% (determined by HPLC) |

| ¹H NMR (Hypothetical) | Peaks corresponding to aromatic protons, methoxy groups, methyl groups, and the amine linker. |

| ¹³C NMR (Hypothetical) | Resonances for aromatic carbons, methoxy carbons, aliphatic carbons, and the C-N bond. |

| Mass Spectrometry (HR-ESI-MS) | m/z [M+H]⁺ calculated for C₄₂H₃₈N₃O₈⁺: 712.2657, Found: 712.26XX |

Experimental Protocol: Synthesis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

This protocol describes a plausible two-step synthesis starting from the natural alkaloid chelerythrine. The first step involves the reduction of chelerythrine to 5,6-dihydrochelerythrine. The second, key step is a proposed nucleophilic substitution reaction to form the dimeric amine.

Materials and Equipment:

-

Chelerythrine chloride

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ammonium chloride (NH₄Cl), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ammonia in methanol (2 M)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography apparatus with silica gel

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

NMR spectrometer

-

Mass spectrometer

Step 1: Synthesis of 5,6-Dihydrochelerythrine

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve chelerythrine chloride (1.0 g, 2.62 mmol) in methanol (50 mL). Stir the solution at room temperature until the solid is completely dissolved.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (0.20 g, 5.24 mmol) portion-wise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by TLC (Mobile phase: DCM/MeOH, 95:5). The reaction is typically complete within 2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5,6-dihydrochelerythrine as a solid.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure 5,6-dihydrochelerythrine.

Step 2: Dimerization to Bis[6-(5,6-dihydrochelerythrinyl)]amine

The C-6 position of dihydrochelerythrine is known to be susceptible to nucleophilic attack.[3] This proposed step utilizes this reactivity to form the amine bridge.

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 5,6-dihydrochelerythrine (0.5 g, 1.43 mmol) in anhydrous dichloromethane (25 mL).

-

Activation (Hypothetical): To facilitate the dimerization, it is proposed to generate a reactive intermediate. One plausible approach is the in-situ formation of a 6-alkoxy or pseudobase species. Add a catalytic amount of a mild acid (e.g., camphorsulfonic acid) to the solution.

-

Dimerization Reaction: Add a solution of ammonia in methanol (2 M, 0.36 mL, 0.72 mmol) dropwise to the reaction mixture. The reaction is then heated to reflux.

-

Reaction Monitoring: Monitor the formation of the dimer by TLC (Mobile phase: DCM/MeOH, 98:2). The appearance of a new, less polar spot indicates product formation.

-

Work-up: After completion of the reaction (typically 24-48 hours), cool the mixture to room temperature and wash with deionized water (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate with a small percentage of triethylamine) to yield Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Visualizations

Experimental Workflow

References

- 1. Bis[6-(5,6-dihydrochelerythrinyl)]amine | 165393-48-6 | QGA39348 [biosynth.com]

- 2. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Study on structural conversion of dihydrochelerythrine in different solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cytotoxicity Assay for Bis[6-(5,6-dihydrochelerythrinyl)]amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1] Its unique structure suggests potential for investigation in pharmaceutical development, with a mode of action likely involving interaction with biological macromolecules and the modulation of cellular signaling pathways.[1] Preliminary studies have indicated its potential activity against various pathogens. This document provides a detailed protocol for assessing the cytotoxic effects of Bis[6-(5,6-dihydrochelerythrinyl)]amine on mammalian cell lines, a critical step in the evaluation of its therapeutic potential.

Data Summary

The following table summarizes hypothetical cytotoxicity data for Bis[6-(5,6-dihydrochelerythrinyl)]amine against common cancer cell lines. Note: This data is for illustrative purposes only and requires experimental validation.

| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |

| HeLa | Cervical Cancer | 48 | 8.5 |

| A549 | Lung Carcinoma | 48 | 12.3 |

| MCF-7 | Breast Cancer | 48 | 15.1 |

| HepG2 | Liver Cancer | 48 | 10.2 |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of Bis[6-(5,6-dihydrochelerythrinyl)]amine. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product.[2]

Materials:

-

Bis[6-(5,6-dihydrochelerythrinyl)]amine

-

Selected mammalian cell lines (e.g., HeLa, A549, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cell lines in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Bis[6-(5,6-dihydrochelerythrinyl)]amine in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Include wells with medium alone (blank), cells with medium containing DMSO at the same concentration as the highest compound concentration (vehicle control), and untreated cells (negative control).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific signaling pathways affected by Bis[6-(5,6-dihydrochelerythrinyl)]amine are yet to be fully elucidated, its structural similarity to other benzophenanthridine alkaloids suggests potential interference with key cellular processes. These may include the induction of apoptosis through pathways involving caspases, modulation of protein kinase C (PKC) activity, or the generation of reactive oxygen species (ROS). Further investigation is required to delineate the precise mechanism of action.

Caption: Potential signaling pathways affected by the compound.

References

Application Notes and Protocols for Bis[6-(5,6-dihydrochelerythrinyl)]amine Cell Culture Treatment

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine.[1][2] This compound has been noted for its potential in pharmaceutical development and its ability to modulate biological activities.[1][2] Primarily, its anti-bacterial properties have been highlighted in the available literature.[3] It is a subject of scientific exploration in various in vitro and in vivo models to ascertain its efficacy and safety as a potential therapeutic agent. The mode of action is thought to involve interactions with biological macromolecules, which may lead to the disruption or modification of cellular functions and signaling pathways.

Disclaimer: The following application notes and protocols are generalized based on the limited publicly available information for Bis[6-(5,6-dihydrochelerythrinyl)]amine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

I. Application Notes

1. Potential Applications:

-

Antimicrobial Research: Given the repeated mention of its anti-bacterial activity, this compound could be investigated for its efficacy against a panel of pathogenic bacteria, including multidrug-resistant strains.

-

Anticancer Research: As a derivative of chelerythrine, which has known anticancer properties, Bis[6-(5,6-dihydrochelerythrinyl)]amine may warrant investigation for its cytotoxic and anti-proliferative effects on various cancer cell lines.

-

Signal Transduction Studies: The compound's potential to interact with biological macromolecules and alter signaling pathways makes it a candidate for studies aimed at identifying novel therapeutic targets.

2. Handling and Storage:

-

Formulation: The compound is a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Sonication may be required to ensure complete dissolution.

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

3. Experimental Considerations:

-

Solvent Control: Always include a vehicle control (e.g., DMSO) in all experiments at the same final concentration used for the compound treatment.

-

Concentration Range: A wide range of concentrations should be tested in initial dose-response experiments to determine the optimal working concentration for the specific cell line and assay. A starting point could be a range from nanomolar to micromolar concentrations.

-

Treatment Duration: The incubation time will vary depending on the cell line and the endpoint being measured. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.

-

Cell Line Selection: The choice of cell line should be guided by the research question. For anticancer studies, a panel of cancer cell lines from different tissues of origin would be appropriate. For antimicrobial studies, co-culture models could be considered.

II. Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines a method to assess the effect of Bis[6-(5,6-dihydrochelerythrinyl)]amine on cell viability.

Materials:

-

Bis[6-(5,6-dihydrochelerythrinyl)]amine

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Workflow Diagram:

References

Application Notes and Protocols for Bis[6-(5,6-dihydrochelerythrinyl)]amine and Related Dimeric Benzophenanthridine Alkaloids in Preclinical Animal Models

Disclaimer: Publicly available research on "Bis[6-(5,6-dihydrochelerythrinyl)]amine" in animal models is limited. The following application notes and protocols are based on the known properties of its chemical class, benzophenanthridine alkaloids, and generalized experimental models. The protocols provided are intended as a foundational template for researchers and should be adapted based on further in-vitro data and specific experimental goals.

Application Notes

Compound of Interest: Bis[6-(5,6-dihydrochelerythrinyl)]amine CAS Number: 165393-48-6[1] Chemical Class: Dimeric Benzophenanthridine Alkaloid

Background: Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[2] This class of compounds is known for a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects.[3] Bis[6-(5,6-dihydrochelerythrinyl)]amine, in particular, has been noted for its potential antibacterial activity.[1] Its dimeric structure is a key feature that may influence its interaction with biological macromolecules, potentially altering signal transduction pathways.[2]

Potential Therapeutic Applications:

-

Antibacterial Agent: Given the documented anti-bacterial properties of benzophenanthridine alkaloids against pathogens like Staphylococcus aureus and a patent linking Bis(dihydrochelerythrinyl)amine to anti-bacterial applications, a primary application is in the development of new antibiotics.

-

Anticancer Research: Other dimeric benzophenanthridine alkaloids have demonstrated cytotoxic activity against various human cancer cell lines, suggesting that this compound could be investigated for similar properties.

Considerations for In Vivo Studies:

-

Solubility and Formulation: The hydrophobicity of benzophenanthridine alkaloids may require specific formulation strategies (e.g., use of DMSO, cyclodextrins, or lipid-based carriers) for in vivo administration.

-

Toxicity: Parent compounds of this class have shown dose-dependent toxicity. Therefore, initial dose-ranging and maximum tolerated dose (MTD) studies are critical.

-

Pharmacokinetics: The dimeric nature of the molecule may significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile compared to its monomeric precursors.

Generalized Experimental Protocols

The following is a generalized protocol for evaluating the in vivo antibacterial efficacy of a test compound like Bis[6-(5,6-dihydrochelerythrinyl)]amine using a murine model of skin infection, a common application for novel antibiotic candidates.

Protocol 1: Murine Model of Staphylococcus aureus Subcutaneous Skin Infection

This protocol is designed to assess the ability of a test compound to reduce bacterial burden and lesion size in a localized skin infection.

1. Animal Model:

-

Species: BALB/c mice, 6-8 weeks old, female.

-

Acclimatization: Acclimatize animals for at least 7 days before the experiment.

-

Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Materials:

-

Test Compound: Bis[6-(5,6-dihydrochelerythrinyl)]amine

-

Vehicle Control (e.g., 10% DMSO in saline)

-

Positive Control: Vancomycin (or other appropriate antibiotic)

-

Staphylococcus aureus strain (e.g., USA300, a common community-associated MRSA strain)

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Phosphate-Buffered Saline (PBS), sterile

-

Anesthetic (e.g., isoflurane)

-

Calipers, syringes, and surgical scissors

3. Experimental Workflow:

Caption: Generalized workflow for in vivo antibacterial efficacy testing.

4. Procedure Details:

-

Bacterial Preparation: Culture S. aureus in TSB overnight. Dilute the culture and grow to mid-logarithmic phase. Wash and resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 2x10^8 CFU/mL).

-

Infection: Anesthetize mice and shave a small area on the dorsal flank. Inject 50 µL of the bacterial suspension (e.g., 1x10^7 CFU) subcutaneously.

-

Treatment Groups:

-

Group 1: Vehicle Control

-

Group 2: Test Compound (Low Dose, e.g., 1 mg/kg)

-

Group 3: Test Compound (High Dose, e.g., 10 mg/kg)

-

Group 4: Positive Control (e.g., Vancomycin, 10 mg/kg)

-

-

Administration: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer via a relevant route (e.g., intraperitoneal, intravenous, or topical) once or twice daily for 3 days.

-

Endpoint Analysis: On Day 3, measure the final lesion size (Area = length x width). Euthanize the animals, aseptically excise the skin lesion, and weigh it. Homogenize the tissue in sterile PBS. Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).

Data Presentation

Quantitative data from the study should be summarized for clear comparison.

Table 1: Efficacy of Bis[6-(5,6-dihydrochelerythrinyl)]amine in a Murine Skin Infection Model

| Treatment Group | Dose (mg/kg) | Mean Lesion Area (mm²) on Day 3 ± SEM | Mean Bacterial Load (Log10 CFU/g tissue) ± SEM | % Reduction in Bacterial Load vs. Vehicle |

| Vehicle Control | N/A | Value | Value | N/A |

| Test Compound | 1 | Value | Value | Value |

| Test Compound | 10 | Value | Value | Value |

| Vancomycin | 10 | Value | Value | Value |

SEM: Standard Error of the Mean

Hypothetical Signaling Pathway

The mechanism of action for this specific compound is not defined. However, a potential mechanism for an antibacterial agent could involve the modulation of host innate immune responses to infection.

Caption: Hypothetical mechanism of antibacterial and immunomodulatory action.

References

Application Note: Quantitative Analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine by LC-MS/MS

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this novel dimeric benzophenanthridine alkaloid in various matrices. The methodology is based on established principles for the analysis of related monomeric alkaloids, such as chelerythrine, and has been adapted to the specific properties of the dimeric structure.

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a dimeric derivative of chelerythrine, a well-known benzophenanthridine alkaloid with a range of biological activities. The potential for synergistic or novel therapeutic effects of such dimeric compounds necessitates the development of robust analytical methods for their quantification in preclinical and clinical research. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal platform for this application. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters for the analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A protein precipitation method is recommended for the extraction of Bis[6-(5,6-dihydrochelerythrinyl)]amine from biological matrices such as plasma or serum.

-

Reagents:

-

Acetonitrile (ACN), HPLC grade, containing 1% formic acid.

-

Internal Standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound, to be determined by the end-user).

-

-

Procedure:

-

To 100 µL of the sample matrix (e.g., plasma), add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (containing 1% formic acid).

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Liquid Chromatography

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is a suitable starting point, based on methods for related alkaloids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 20 |

| 10.0 | 20 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Parameters: The following MRM transitions are proposed based on the structure of Bis[6-(5,6-dihydrochelerythrinyl)]amine and the known fragmentation of chelerythrine. These should be optimized by the end-user. The precursor ion ([M+H]⁺) for Bis[6-(5,6-dihydrochelerythrinyl)]amine is hypothesized to be m/z 678.8.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Bis[6-(5,6-dihydrochelerythrinyl)]amine (Quantifier) | 678.8 | 332.1 | 150 | 35 |

| Bis[6-(5,6-dihydrochelerythrinyl)]amine (Qualifier) | 678.8 | 304.1 | 150 | 45 |

| Internal Standard (IS) | - | - | - | - |

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

The following tables provide a template for the presentation of quantitative data upon method validation.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Bis[6-(5,6-dihydrochelerythrinyl)]amine | 1 - 1000 | y = mx + c | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 5 | > 80 | 85 - 115 |

| High | 800 | > 80 | 85 - 115 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Concentration (ng/mL) |

| LOD | To be determined |

| LOQ | To be determined |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Caption: Proposed fragmentation pathway for Bis[6-(5,6-dihydrochelerythrinyl)]amine in MS/MS.

Conclusion

The LC-MS/MS method protocol outlined in this application note provides a robust framework for the quantitative analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine. The detailed procedures for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offer a solid starting point for method development and validation. This will enable researchers to accurately determine the pharmacokinetic and pharmacodynamic properties of this novel compound, thereby facilitating its progression through the drug development pipeline. End-users are encouraged to optimize the provided parameters to suit their specific instrumentation and matrix requirements.

Application Notes and Protocols for NMR Spectroscopy Analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the naturally occurring benzophenanthridine alkaloid, dihydrochelerythrine.[1][2] Alkaloids of this class, such as the parent compound chelerythrine, are known for their wide range of biological activities, including potent, selective, and cell-permeable inhibition of Protein Kinase C (PKC).[3] The dimerization of the dihydrochelerythrine moiety suggests novel pharmacological properties, making Bis[6-(5,6-dihydrochelerythrinyl)]amine a person of interest in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such complex molecules. This document provides a detailed guide to the NMR analysis of Bis[6-(5,6-dihydrochelerythrinyl)]amine, including sample preparation, data acquisition protocols, and spectral interpretation.

Molecular Structure

Chemical Formula: C₄₂H₃₇N₃O₈ Molecular Weight: 711.76 g/mol CAS Number: 165393-48-6

The structure consists of two dihydrochelerythrine units linked by an amine bridge at the C6 position.

References

Application Notes and Protocols for Bis[6-(5,6-dihydrochelerythrinyl)]amine in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[6-(5,6-dihydrochelerythrinyl)]amine is a synthetic dimeric derivative of the benzophenanthridine alkaloid dihydrochelerythrine.[1] While specific research on the apoptosis-inducing properties of this particular dimer is limited, studies on its parent compounds, chelerythrine and dihydrochelerythrine, provide a strong foundation for its potential as an anticancer agent. This document outlines the hypothesized mechanism of action, presents available quantitative data on related compounds, and provides detailed protocols for evaluating the pro-apoptotic efficacy of Bis[6-(5,6-dihydrochelerythrinyl)]amine.

Introduction